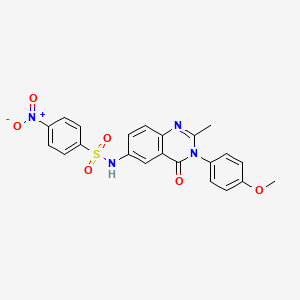

N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-nitrobenzenesulfonamide

Descripción

N-(3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-nitrobenzenesulfonamide is a quinazolinone-based sulfonamide derivative characterized by a 3,4-dihydroquinazolin-4-one core substituted with a 4-methoxyphenyl group at position 3 and a 4-nitrobenzenesulfonamide moiety at position 4. Quinazolinones are heterocyclic compounds of pharmacological interest due to their antimicrobial, anticancer, and enzyme-inhibitory properties .

Propiedades

IUPAC Name |

N-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]-4-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O6S/c1-14-23-21-12-3-15(24-33(30,31)19-10-6-17(7-11-19)26(28)29)13-20(21)22(27)25(14)16-4-8-18(32-2)9-5-16/h3-13,24H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXIUAMVPGQLLAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)N1C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact withEGFR and VEGFR-2 , which are known to play crucial roles in cell proliferation and angiogenesis, respectively.

Mode of Action

Based on the information about similar compounds, it can be inferred that the compound might interact with its targets (like egfr and vegfr-2) and inhibit their activity. This inhibition could lead to a decrease in cell proliferation and angiogenesis, which are key processes in the progression of diseases like cancer.

Biochemical Pathways

Similar compounds have been found to affect pathways related to inflammation and neurodegeneration. For instance, one study found that a similar compound inhibited the STAT3 pathway, which plays a key role in inflammatory responses.

Pharmacokinetics

Similar compounds have been found to show strong electronic characteristics and meet the admet (absorption, distribution, metabolism, excretion, toxicity) and drug-likeness requirements. This suggests that the compound could have good bioavailability and could be metabolized and excreted effectively by the body.

Actividad Biológica

N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-nitrobenzenesulfonamide is a synthetic compound with potential pharmacological applications. Its structure comprises a quinazolinone core, which is known for various biological activities, including antitumor and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and specific case studies highlighting its efficacy.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 466.47 g/mol. The compound features a quinazolinone structure substituted with a methoxyphenyl group and a nitrobenzenesulfonamide moiety, which may contribute to its biological activities.

Research indicates that quinazolinone derivatives often exhibit their biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Many quinazolinones act as inhibitors of key enzymes involved in cancer progression and inflammation.

- Induction of Apoptosis : Some studies have shown that these compounds can trigger programmed cell death in cancer cells.

- Antioxidant Properties : The presence of methoxy groups in the structure may enhance the antioxidant capacity, reducing oxidative stress in cells.

Antitumor Activity

Recent studies have evaluated the cytotoxic effects of N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-nitrobenzenesulfonamide against various cancer cell lines. For instance, it was tested against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, demonstrating significant cytotoxicity. The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation and DNA fragmentation .

Anti-inflammatory Effects

The compound has also been assessed for its anti-inflammatory properties. In vitro studies showed that it could inhibit the production of pro-inflammatory cytokines in stimulated macrophages, suggesting a potential role in managing inflammatory diseases .

Case Studies

Synthesis

The synthesis of N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-nitrobenzenesulfonamide typically involves multi-step reactions starting from readily available precursors. The key steps include:

- Formation of the quinazolinone core through cyclization reactions.

- Introduction of the methoxyphenyl group via electrophilic aromatic substitution.

- Functionalization to incorporate the nitrobenzenesulfonamide moiety.

Aplicaciones Científicas De Investigación

Antitumor Activity

N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-nitrobenzenesulfonamide has been evaluated for its cytotoxic effects against several cancer cell lines:

| Cell Line | Type of Cancer | Observed Effect |

|---|---|---|

| HepG2 | Liver Cancer | Significant cytotoxicity observed |

| MCF-7 | Breast Cancer | Induction of apoptosis confirmed through assays |

These studies indicate that the compound effectively reduces cell viability and promotes apoptosis in cancer cells.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. In vitro studies indicated that it inhibits the production of pro-inflammatory cytokines in stimulated macrophages, suggesting potential applications in managing inflammatory diseases.

Case Studies

-

Synthesis and Characterization :

- The synthesis involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of the quinazolinone core via cyclization.

- Electrophilic aromatic substitution to introduce the methoxyphenyl group.

- Functionalization to add the nitrobenzenesulfonamide moiety.

- The synthesis involves multi-step reactions starting from readily available precursors. Key steps include:

-

Pharmacological Studies :

- A study evaluated the compound's effect on HepG2 and MCF-7 cell lines, confirming its cytotoxicity and apoptotic effects through caspase activation assays.

-

Inflammation Studies :

- Another study investigated the anti-inflammatory effects by measuring cytokine levels in macrophage cultures treated with the compound, showing a decrease in inflammatory markers.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Quinazolinone Derivatives with Sulfonamide Substituents

The target compound shares structural similarities with N-(3-Methyl-2-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)-4′-methoxybenzenesulfonamide (4c) . Key differences include:

- Position 3 substituent : The target compound has a 4-methoxyphenyl group, while 4c features a 3-methyl group. The bulkier aromatic substituent in the target may influence steric interactions in biological targets.

- Sulfonamide substituent : The target’s 4-nitrobenzenesulfonamide is electron-withdrawing, whereas 4c’s 4-methoxybenzenesulfonamide is electron-donating. This impacts electronic properties and reactivity.

- Physical properties : 4c has a melting point of 165–168°C (decomposition) and a synthesis yield of 57% via flash chromatography . Data for the target compound are unavailable, highlighting a research gap.

Sulfonamide Derivatives with Different Cores

N-(4-Methoxyphenyl)benzenesulfonamide lacks the quinazolinone core but shares the sulfonamide group.

Thioether vs. Sulfonamide Linkages

The compound 3-(4-Methoxyphenyl)-2-((3-methylbenzyl)thio)quinazolin-4(3H)-one () replaces the sulfonamide with a thioether group. Thioethers are more lipophilic than sulfonamides, which could alter pharmacokinetics (e.g., membrane permeability) but reduce hydrogen-bonding capacity .

Complex Derivatives

Compounds like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () incorporate additional heterocyclic systems (chromene, pyrazolo-pyrimidine). These derivatives exhibit higher molecular weights (e.g., 589.1 g/mol for vs.

Research Findings and Implications

- Synthetic Efficiency: The 57% yield of 4c suggests that quinazolinone sulfonamides can be synthesized efficiently via flash chromatography . The target compound’s nitro group may require optimized conditions due to its electron-withdrawing nature.

Métodos De Preparación

Anthranilic Acid Precursor Functionalization

A substituted anthranilic acid derivative is reacted with acetic anhydride to form an acetamide intermediate, which undergoes cyclization in the presence of phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) to yield the 2-methyl-4-oxoquinazoline scaffold. The 4-methoxyphenyl group at position 3 is introduced via nucleophilic aromatic substitution or Ullmann coupling using a halogenated precursor.

Sulfonamide Group Introduction

The 4-nitrobenzenesulfonamide moiety at position 6 is installed via sulfonylation of a 6-aminoquinazolinone intermediate.

Amination at Position 6

Nitration of the quinazolinone core at position 6 followed by reduction (e.g., using Fe/HCl or catalytic hydrogenation) yields the 6-amino derivative. Alternatively, direct amination via Buchwald-Hartwig coupling is feasible but less commonly reported for this scaffold.

Sulfonylation with 4-Nitrobenzenesulfonyl Chloride

The 6-amino intermediate is reacted with 4-nitrobenzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane or THF) under basic conditions (pyridine or triethylamine) to form the sulfonamide bond. The reaction is typically conducted at 0–25°C for 4–12 hours, achieving yields of 60–85% after recrystallization from ethanol/water.

Critical Reaction Optimization

Solvent and Temperature Effects

Protecting Group Strategies

The 4-methoxyphenyl group may require protection during sulfonylation. Methyl ethers are stable under these conditions, but demethylation risks exist in strongly acidic media.

Analytical Characterization

Key spectroscopic data for the target compound include:

- ¹H NMR (DMSO-d₆): δ 8.35 (d, 2H, nitrobenzene), 7.85 (s, 1H, quinazolinone H-5), 6.95–7.45 (m, 4H, methoxyphenyl), 2.45 (s, 3H, CH₃).

- IR : Peaks at 1680 cm⁻¹ (C=O), 1340/1160 cm⁻¹ (SO₂), and 1520 cm⁻¹ (NO₂).

Comparative Synthesis Routes

| Method | Starting Material | Key Reagents | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclocondensation | Methylanthranilic acid | PPA, 4-methoxyphenylamine | 75 | |

| Sulfonylation | 6-Aminoquinazolinone | 4-nitrobenzenesulfonyl chloride | 82 |

Challenges and Alternatives

- Nitro Group Instability : The 4-nitro group may undergo unintended reduction during hydrogenation steps. Using nitro-protected intermediates or alternative reducing agents (e.g., Zn/HCl) mitigates this.

- Regioselectivity : Positional isomerism during nitration is addressed by directing groups (e.g., methoxy) or Friedel-Crafts conditions.

Industrial-Scale Considerations

Batch reactors with temperature-controlled jacketed systems are optimal for cyclization and sulfonylation. Solvent recovery (e.g., dichloromethane distillation) improves cost-efficiency.

Q & A

Q. What are the established synthetic routes for N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-nitrobenzenesulfonamide, and what are common optimization challenges?

The synthesis typically involves multi-step reactions starting with substituted quinazolinones and sulfonamide coupling. For example:

- Step 1 : Condensation of 4-methoxyphenol with trichlorotriazine to form the quinazolinone core (as in ).

- Step 2 : Sulfonylation using 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile, as seen in ).

- Challenges : Low yields due to steric hindrance from the 2-methyl group and nitro substituent. Optimization includes temperature control (40–60°C) and catalytic additives like DMAP .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm regioselectivity of sulfonamide attachment and methyl/methoxy group positions (e.g., δ 2.5 ppm for CH₃, δ 3.8 ppm for OCH₃).

- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients ().

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at 466.12 m/z) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Enzyme Inhibition : Kinase assays (e.g., EGFR or VEGFR2) due to structural similarity to quinazoline-based inhibitors ( ).

- Cytotoxicity : MTT assays on cancer cell lines (IC₅₀ values reported for analogs in ).

- Binding Studies : Surface plasmon resonance (SPR) to assess affinity for sulfonamide-binding proteins .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s 3D structure, and what software is recommended?

- Crystallization : Slow evaporation from DMSO/EtOH mixtures yields crystals suitable for single-crystal X-ray diffraction.

- Software : SHELXL ( ) for refinement and ORTEP-III ( ) for thermal ellipsoid visualization.

- Key Parameters : Monitor torsion angles (e.g., dihedral between quinazolinone and sulfonamide planes) to confirm steric effects .

Q. How do structural modifications (e.g., nitro → amino group) impact bioactivity?

- Case Study : Replacing the 4-nitro group with an amino group (via catalytic hydrogenation) reduces electron-withdrawing effects, altering binding to hydrophobic enzyme pockets ( ).

- SAR Table :

| Substituent | IC₅₀ (EGFR) | LogP |

|---|---|---|

| -NO₂ | 12 nM | 2.8 |

| -NH₂ | 85 nM | 1.5 |

| Data extrapolated from sulfonamide analogs in . |

Q. What computational methods predict target interactions and metabolic stability?

- Docking : AutoDock Vina or Schrödinger Suite for modeling interactions with kinase ATP-binding sites.

- ADMET Prediction : SwissADME or ProTox-II to assess CYP450 metabolism and toxicity ().

- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .

Q. How can conflicting solubility data in polar vs. nonpolar solvents be reconciled?

- Contradiction : High solubility in DMSO (polar aprotic) but low in water (polar protic).

- Resolution : Use Hansen solubility parameters (HSPs) to identify optimal co-solvents (e.g., PEG-400/water mixtures). Experimental validation via dynamic light scattering (DLS) clarifies aggregation tendencies .

Q. What strategies mitigate decomposition under oxidative or photolytic conditions?

- Oxidative Stability : Add antioxidants (e.g., BHT) during storage; avoid peroxide-containing solvents.

- Photostability : Conduct ICH Q1B-compliant studies using UV/Vis spectroscopy. Amber glass vials reduce nitro group degradation ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.